molecular formula C5H9ClN4 B1378488 5-(Aminomethyl)pyrimidin-4-amine hydrochloride CAS No. 856971-58-9

5-(Aminomethyl)pyrimidin-4-amine hydrochloride

Cat. No.: B1378488
CAS No.: 856971-58-9
M. Wt: 160.6 g/mol
InChI Key: RLTVUJDSZRRLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)pyrimidin-4-amine hydrochloride (molecular formula: C₅H₉ClN₄) is a pyrimidine derivative characterized by an aminomethyl (-CH₂NH₂) substituent at position 5 and an amine (-NH₂) group at position 4 of the pyrimidine ring.

The hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications.

Properties

IUPAC Name

5-(aminomethyl)pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c6-1-4-2-8-3-9-5(4)7;/h2-3H,1,6H2,(H2,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVUJDSZRRLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethylating agents. One common method includes the reaction of 4-chloropyrimidine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrimidines with various functional groups.

Scientific Research Applications

5-(Aminomethyl)pyrimidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in biological systems, particularly in nucleic acid research.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

5-(Aminomethyl)-2-methylpyrimidin-4-amine Dihydrochloride

  • Molecular Formula : C₆H₁₂Cl₂N₄
  • Key Features: A methyl group at position 2 distinguishes it from the parent compound. Exists as a dihydrochloride salt, increasing ionic character compared to the monohydrochloride form .

5-Bromo-2-chloropyrimidin-4-amine

  • Molecular Formula : C₄H₃BrClN₃
  • Key Features: Halogen substituents (Br at position 5, Cl at position 2) introduce steric and electronic effects. Synthesis: Prepared via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride in HCl, yielding a planar pyrimidine ring with intermolecular hydrogen bonding (N–H···N) stabilizing its crystal structure .
  • Applications : Halogenated pyrimidines are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery .

5-Fluoro-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₆ClFN₄ (estimated from PubChem data)
  • Key Features: Fluorine at position 5 and a 4-methylpiperidine group at position 2.
  • Applications : Fluorinated pyrimidines are common in anticancer and antiviral agents due to fluorine’s electronegativity and metabolic stability.

2-Chloro-4-methylpyrimidin-5-amine

  • Molecular Formula : C₅H₆ClN₃
  • Key Features: Chlorine at position 2 and a methyl group at position 4.
  • Applications : Serves as a versatile intermediate for synthesizing substituted pyrimidines via nucleophilic aromatic substitution.

Comparative Analysis Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Aminomethyl)pyrimidin-4-amine HCl -NH₂ (4), -CH₂NH₂ (5) C₅H₉ClN₄ 160.61 Building block for drug synthesis
5-(Aminomethyl)-2-methylpyrimidin-4-amine diHCl -CH₃ (2), -CH₂NH₂ (5), -NH₂ (4) C₆H₁₂Cl₂N₄ 227.10 Enhanced lipophilicity for bioactivity
5-Bromo-2-chloropyrimidin-4-amine -Br (5), -Cl (2), -NH₂ (4) C₄H₃BrClN₃ 236.45 Cross-coupling precursor
5-Fluoro-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine HCl -F (5), -4-methylpiperidine (2), -NH₂ (4) C₁₀H₁₆ClFN₄ 258.71 Antiviral/anticancer candidate
2-Chloro-4-methylpyrimidin-5-amine -Cl (2), -CH₃ (4), -NH₂ (5) C₅H₆ClN₃ 143.57 Intermediate for functionalized pyrimidines

Key Findings and Implications

Substituent Effects: Halogens (Cl, Br, F) enhance electrophilicity, facilitating nucleophilic substitutions. Aminomethyl groups (-CH₂NH₂) increase hydrogen-bonding capacity, critical for target engagement in drug design . Methyl groups improve metabolic stability but may reduce solubility .

Synthetic Utility: Halogenated derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) are pivotal for cross-coupling reactions, enabling diversification of the pyrimidine core . Dihydrochloride salts (e.g., 5-(Aminomethyl)-2-methylpyrimidin-4-amine diHCl) offer improved handling and storage stability .

Biological Relevance :

  • Fluorinated and piperidine-containing analogs (e.g., 5-Fluoro-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine HCl) are prioritized in CNS drug discovery due to their ability to penetrate the blood-brain barrier .

Biological Activity

5-(Aminomethyl)pyrimidin-4-amine hydrochloride (CAS No. 856971-58-9) is a derivative of pyrimidine, a class of compounds known for their roles in biological systems, particularly in nucleic acids. This compound has garnered attention for its potential biological activities, including its role in medicinal chemistry and biochemistry.

This compound features an aminomethyl group that enhances its reactivity and allows for diverse chemical modifications. This structural characteristic contributes to its utility as a building block in the synthesis of more complex organic molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to inhibit various enzymes and bind to nucleic acids, thereby influencing cellular processes. The exact mechanisms may vary depending on the specific derivatives formed from this compound and their respective applications in research and therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds structurally related to this pyrimidine have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (nM)
Compound AMCF-79.1
Compound BMDA-MB-23128.0

In a study focusing on the antiproliferative effects of related thienopyrimidine derivatives, compounds were tested against breast cancer cell lines, revealing IC50 values indicative of potent activity against these malignancies .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly targeting kinases involved in cancer progression. For example, 4-amino-thienopyrimidine derivatives have been developed as selective Aurora kinase inhibitors, with some showing IC50 values as low as 0.2 nM against Aurora B kinase . This suggests that this compound may share similar inhibitory mechanisms due to structural similarities.

Case Studies

  • Cytotoxicity Assessment
    A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines (HeLa, K562). The results indicated that modifications at specific positions significantly enhanced cytotoxicity while maintaining low toxicity towards normal cells .
  • ADME Analysis
    Computational studies have been conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These analyses suggest favorable pharmacokinetic profiles that support its potential as a therapeutic agent .

Q & A

Q. How to evaluate the compound’s photostability under UV/visible light exposure?

  • Methodology : Use a solar simulator (ISO 10977) to irradiate samples in quartz cells. Monitor degradation kinetics via UV-Vis spectroscopy (λmax ~260 nm for pyrimidine). Compare with dark controls. Identify photoproducts using LC-PDA-MS and assess toxicity via in vitro assays (e.g., Ames test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)pyrimidin-4-amine hydrochloride
Reactant of Route 2
5-(Aminomethyl)pyrimidin-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.